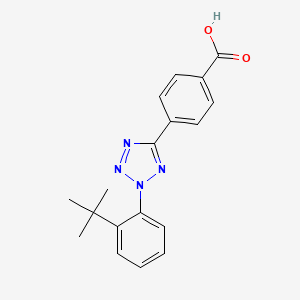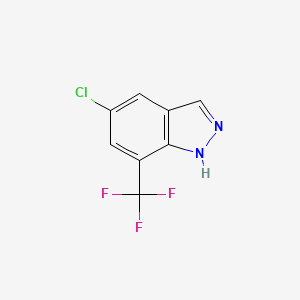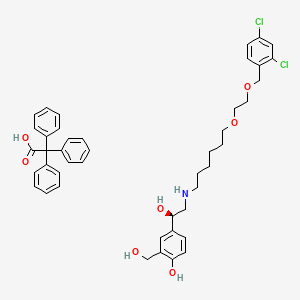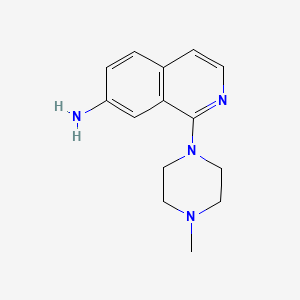
7-Amino-1-(4-methylpiperazin-1-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)isoquinolin-7-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 1-(4-methylpiperazin-1-yl)isoquinolin-7-amine typically involves the reaction of isoquinoline derivatives with 4-methylpiperazine. One common method involves the use of isoquinoline-7-amine as a starting material, which is then reacted with 4-methylpiperazine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)isoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)isoquinolin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . The compound may also interact with histaminergic receptors, contributing to its biological activities .
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)isoquinolin-7-amine can be compared with other piperazine derivatives and isoquinoline compounds:
Similar Compounds: Examples include 1-phenyl-1H-pyrazol-4-yl)methanone and other piperazine-containing drugs
Uniqueness: The compound’s unique structure, combining the isoquinoline and piperazine moieties, contributes to its distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)isoquinolin-7-amine |
InChI |
InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-13-10-12(15)3-2-11(13)4-5-16-14/h2-5,10H,6-9,15H2,1H3 |
InChI Key |
IUMWRNTXTBKDJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
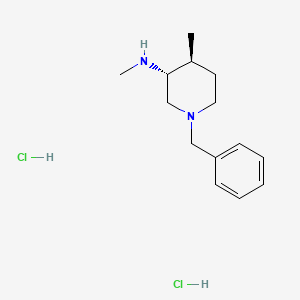

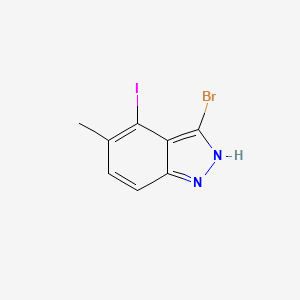



![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
